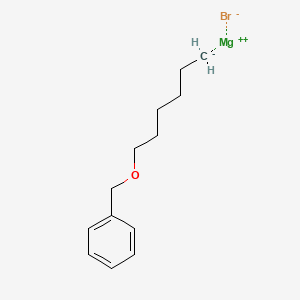

6-(Benzyloxy)hexylmagnesium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(Benzyloxy)hexylmagnesium bromide is an organomagnesium compound, commonly used as a Grignard reagent in organic synthesis. It is a versatile reagent that plays a crucial role in forming carbon-carbon bonds, making it valuable in the synthesis of various organic compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 6-(Benzyloxy)hexylmagnesium bromide is typically prepared by reacting magnesium turnings with 6-(benzyloxy)hexyl bromide in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar principles but involves larger reactors and more stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for adding reagents and controlling temperature and pressure is common in industrial production.

Análisis De Reacciones Químicas

Types of Reactions: 6-(Benzyloxy)hexylmagnesium bromide undergoes various types of reactions, including:

Addition Reactions: It adds to electrophiles such as carbonyl compounds (aldehydes, ketones, esters) to form alcohols or carboxylic acids.

Reduction Reactions: It can reduce certain functional groups like ketones, esters, and nitriles to form alcohols or amines.

Common Reagents and Conditions:

Electrophiles: Carbonyl compounds (aldehydes, ketones, esters)

Solvents: Anhydrous THF or diethyl ether

Conditions: Inert atmosphere (nitrogen or argon), low temperatures to control the exothermic nature of the reaction

Major Products:

Alcohols: Formed by the addition of this compound to aldehydes or ketones

Carboxylic Acids: Formed by the addition to esters followed by hydrolysis

Aplicaciones Científicas De Investigación

6-(Benzyloxy)hexylmagnesium bromide has a wide range of applications in scientific research, including:

Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and natural products.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mecanismo De Acción

The mechanism of action of 6-(Benzyloxy)hexylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center attacks electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The reaction proceeds through a transition state where the magnesium coordinates with the oxygen of the carbonyl group, facilitating the nucleophilic attack.

Comparación Con Compuestos Similares

Hexylmagnesium bromide: Similar in structure but lacks the benzyloxy group.

Octylmagnesium bromide: Similar Grignard reagent with a longer carbon chain.

Phenylmagnesium bromide: Contains a phenyl group instead of a hexyl chain.

Uniqueness: 6-(Benzyloxy)hexylmagnesium bromide is unique due to the presence of the benzyloxy group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of complex molecules where specific functional group interactions are required.

Actividad Biológica

6-(Benzyloxy)hexylmagnesium bromide is a Grignard reagent that exhibits significant biological activity, particularly in organic synthesis. Its nucleophilic properties allow it to engage in various chemical reactions, making it a valuable compound in the field of medicinal chemistry and synthetic organic chemistry. This article explores its biological activity, including its mechanisms of action, applications in drug synthesis, and relevant research findings.

This compound is characterized by its strong nucleophilic nature, which arises from the negative charge on the carbon atom bonded to magnesium. This property enables it to react readily with electrophiles such as carbonyl compounds, leading to the formation of new carbon-carbon bonds.

Key Reactions:

- Reactivity with Carbonyl Compounds : The compound can react with aldehydes and ketones to produce alcohols, showcasing its utility in synthesizing complex organic molecules.

- Formation of Hydroxy Fatty Acids : It has been utilized in the asymmetric synthesis of hydroxy fatty acids (HFAs), which are important lipids with potential therapeutic effects .

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of drug development and synthesis.

- Nucleophilic Attack : The compound acts as a nucleophile in reactions with electrophilic centers, facilitating the formation of biologically relevant molecules. This mechanism is crucial for constructing complex structures found in pharmaceuticals.

- Antiproliferative Effects : Studies have shown that derivatives of HFAs synthesized using this Grignard reagent possess antiproliferative activity against cancer cell lines, indicating potential therapeutic applications .

Table 1: Summary of Key Research Findings

Applications in Drug Development

The ability to form stable carbon-carbon bonds makes this compound an essential tool in medicinal chemistry. It has been employed in synthesizing various drug candidates and biologically active compounds.

Notable Applications:

- Synthesis of Anticancer Agents : The compound has been utilized to construct complex molecules that show promise as anticancer agents due to their antiproliferative properties.

- Development of Hydroxy Fatty Acids : HFAs synthesized from this Grignard reagent have been studied for their role in lipid metabolism and potential health benefits .

Propiedades

IUPAC Name |

magnesium;hexoxymethylbenzene;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19O.BrH.Mg/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13;;/h5-7,9-10H,1-4,8,11-12H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIWMUWQSWJUHY-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CCCCCOCC1=CC=CC=C1.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrMgO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.